

Lefamulin acetate solubility in DMSO and other solvents

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Application Notes and Protocols: Lefamulin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lefamulin acetate is a semi-synthetic pleuromutilin antibiotic that represents a significant advancement in the fight against community-acquired bacterial pneumonia (CABP).[1][2] Its unique mechanism of action, targeting the bacterial ribosome at a novel site, allows it to circumvent common resistance mechanisms observed with other antibiotic classes.[2][3] **Lefamulin acetate** inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, thereby preventing the proper positioning of transfer RNA (tRNA) and inhibiting peptide bond formation.[1][2][4][5][6] This document provides detailed information on the solubility of **lefamulin acetate** in various solvents, protocols for its preparation and use in research settings, and an overview of its mechanism of action.

Solubility Data

The solubility of **lefamulin acetate** is a critical factor for the design of in vitro and in vivo experiments. The following table summarizes its solubility in dimethyl sulfoxide (DMSO) and



other common laboratory solvents. It is important to note that using fresh, anhydrous DMSO is recommended, as moisture can reduce the solubility of the compound.[7]

Solvent	Concentration	Molarity (approx.)	Notes
DMSO	100 mg/mL[1][4][7]	176.12 mM[4][7]	Use of fresh, moisture-free DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4]
Ethanol	100 mg/mL[7][8]	176.12 mM	"Freely soluble" has also been reported.[5]
Water	100 mg/mL[1][7][8]	176.12 mM	Freely soluble in a pH range of 1-6.8.[5] Another source indicates insolubility (<0.1 mg/mL).[4]
0.1 N HCI	≥ 100 mg/mL[9][10]	Not specified	High solubility across the physiologic pH range.[9]
300 mM Phosphate Buffer (pH 6.8 and 7.4)	≥ 100 mg/mL[9][10]	Not specified	High solubility across the physiologic pH range.[9]
0.9% Sodium Chloride Solution	> 300 mg/mL[9]	Not specified	

Experimental ProtocolsPreparation of Stock Solutions

Materials:

• Lefamulin acetate powder



- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Aseptically weigh the desired amount of **lefamulin acetate** powder.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL. For example, to prepare 1 mL of a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of lefamulin acetate.
- Vortex the solution thoroughly until the powder is completely dissolved.
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of In Vivo Formulations

For in vivo studies, **lefamulin acetate** can be formulated for oral or subcutaneous administration. The following is an example protocol for preparing a clear solution for subcutaneous injection.

Materials:

- Lefamulin acetate
- Dimethyl Sulfoxide (DMSO)
- PEG300
- Tween-80



• Saline (0.9% NaCl)

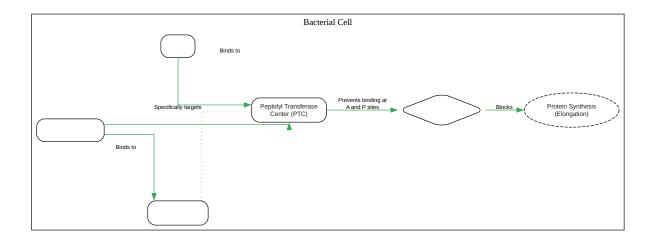
Protocol for a 2.5 mg/mL Clear Solution:[4]

- Prepare a 25.0 mg/mL stock solution of **lefamulin acetate** in DMSO as described above.
- To prepare 1 mL of the final working solution, add 100 μL of the 25.0 mg/mL DMSO stock solution to 400 μL of PEG300.
- Mix the solution thoroughly until it is even.
- Add 50 μL of Tween-80 and mix again until the solution is homogeneous.
- Add 450 μL of saline to bring the final volume to 1 mL.
- This protocol yields a clear solution of 2.5 mg/mL lefamulin acetate.[4] It is recommended to
 prepare fresh solutions and use them promptly.[4]

Mechanism of Action

Lefamulin acetate exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved through a specific interaction with the 50S subunit of the bacterial ribosome.





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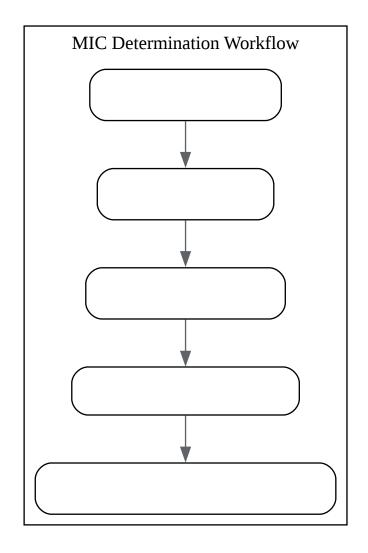
Caption: Mechanism of action of lefamulin acetate.

The diagram above illustrates how **lefamulin acetate** enters the bacterial cell and binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[2][4][6] This binding action prevents the correct positioning of transfer RNA (tRNA) at the A- and P-sites, which in turn inhibits the formation of peptide bonds and halts the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial protein synthesis.[2][5]

Experimental Workflow: In Vitro Antibacterial Susceptibility Testing

The following workflow outlines a typical microdilution experiment to determine the Minimum Inhibitory Concentration (MIC) of **lefamulin acetate** against a bacterial strain.





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Caption: Workflow for MIC determination.

This generalized protocol serves as a starting point for researchers. Specific parameters such as the bacterial strain, culture medium, and incubation conditions should be optimized based on the experimental requirements and established microbiological guidelines.

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